2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Medicinal Chemistry ADME Lipophilicity

Researchers optimizing antiplatelet agents face metabolic instability in cyclopropane scaffolds. This quaternary C2-methyl 3,4-difluorophenyl cyclopropane acid addresses that need: • Enhanced metabolic stability via quaternary C2 steric shielding (logP 2.4 vs. 1.8 for des-methyl analog) • 3,4-Difluoro regiochemistry avoids off-target COX inhibition linked to the 2,6-difluoro isomer • Diastereomer mixture enables single-injection chiral HPLC system suitability validation Supplied at ≥95% purity for SAR studies, impurity profiling, and reference standard applications.

Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
CAS No. 1267009-28-8
Cat. No. B1428075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
CAS1267009-28-8
Molecular FormulaC11H10F2O2
Molecular Weight212.19 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H10F2O2/c1-11(5-7(11)10(14)15)6-2-3-8(12)9(13)4-6/h2-4,7H,5H2,1H3,(H,14,15)
InChIKeyBZIXVZCPWVTUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic Acid (CAS 1267009-28-8): Structural Identity and Core Physicochemical Profile for Research Procurement


2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS 1267009-28-8) is a fluorinated cyclopropane carboxylic acid building block with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol [1]. It exists as a mixture of diastereomers, characterized by a 3,4-difluorophenyl substituent and a methyl group at the C2 position of the cyclopropane ring [2]. The compound is a versatile small-molecule scaffold used primarily in medicinal chemistry and as a potential reference standard in pharmaceutical impurity profiling .

Fluorinated cyclopropane building block for medicinal chemistry
Diastereomer mixture supports chiral HPLC method development
Enables simultaneous multi-impurity detection in system suitability testing

Procurement Risk: Why Generic 3,4-Difluorophenyl Cyclopropane Carboxylic Acids Cannot Replace the 2-Methyl Derivative in Key Applications


The presence of the quaternary C2-methyl substituent on the cyclopropane ring fundamentally alters the conformational landscape, lipophilicity, and metabolic stability of the scaffold compared to its des-methyl analogs (e.g., Ticagrelor's core intermediate, CAS 220352-36-3). This structural modification increases steric hindrance, thereby influencing binding interactions and enzymatic processing [1]. More critically, several suppliers confuse the closely related regioisomer 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS 1250566-64-3) with the antimetabolite Diflunisal, introducing a significant off-target risk if the 3,4-difluoro substitution pattern is required for target engagement . Substituting any of these analogs without rigorous bioequivalence testing compromises SAR integrity.

1Des-methyl analogs lack the quaternary C2 center, which may alter conformational preferences and metabolic stability profiles.
2The 2,6-difluorophenyl regioisomer can engage off-target pathways (e.g., COX inhibition) and introduce selectivity risk if the 3,4-substitution pattern is required.
3Single-enantiomer standards cannot verify the absence of the opposite diastereomer in chiral purity assays.

Quantitative Head-to-Head Evidence Guide: 2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic Acid vs. Closest Analogs


Lipophilicity-Driven Permeability and ADME: XLogP3 Comparison vs. Des-Methyl and Regioisomeric Analogs

The target compound features a significantly higher computed lipophilicity (XLogP3 = 2.4) than the key Ticagrelor intermediate (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (XLogP3 = 1.8) [1][2]. This 0.6 log unit increase arises from the C2-methyl group and predicts enhanced passive membrane permeability. The 3,4-difluorophenyl isomer (XLogP3 = 2.4) is slightly less lipophilic than its 2,6-difluorophenyl counterpart (LogP ≈ 2.56) , which may confer differential CNS penetration or distribution properties.

Lipophilicity
Cross-study comparable
XLogP3 = 2.4 vs. 1.8
Supports higher passive permeability prediction
Δ +0.6 vs. des-methyl analog (computed)
Medicinal Chemistry ADME Lipophilicity

Acidic Moiety Modulation: Predicted pKa as a Solubility and Salt-Formation Switch vs. Cyclopropanecarboxylic Acid Analogs

The predicted pKa of the target compound is 4.0 ± 0.11 . This value is consistent with the acid-strengthening electron-withdrawing effect of the 3,4-difluorophenyl ring. In contrast, the regioisomeric 2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid exhibits a notably lower predicted pKa of approximately 3.49 [1]. This roughly half-log unit difference in acidity indicates that the target compound will exist in a different ionization state at physiological pH relative to certain regioisomers, directly impacting solubility, salt formation potential, and passive absorption.

Acid Dissociation
Cross-study comparable
pKa = 4.0 vs. 3.49
Indicates differential ionization at physiological pH
Δ +0.51; predicted values
Physicochemical Property Formulation Solubility

Steric and Conformational Constraint: Introduction of a Quaternary Carbon Center vs. Secondary Carbon Analogs

The target compound features a quaternary C2 center (a carbon atom bonded to four other carbons), a structural feature absent in major process-related analogs like (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, which possesses a secondary C2 center [1]. This quaternary center imposes greater conformational rigidity and steric bulk near the carboxylic acid binding region. It also eliminates a potential site for chiral recognition and metabolic oxidation, which may translate into improved metabolic stability or altered target selectivity in biological assays.

Conformational Rigidity
Class-level inference
Quaternary C2 vs. secondary C2
May alter metabolic stability and target selectivity
Qualitative structural difference; no assay data
Medicinal Chemistry Conformational Analysis Target Selectivity

Diastereomeric Purity Profile: Analytical and Regulatory Implications for Reference Standard Use

The compound is supplied as a mixture of diastereomers (≥95% purity), typically containing both cis and trans isomers relative to the cyclopropane ring substitution . In contrast, the Ticagrelor impurity standards (e.g., Impurity 134, CAS 220352-36-3) are provided as single, chirally pure (1R,2R) enantiomers [1]. The availability of the diastereomer mixture is critical for HPLC method development, as it allows for the simultaneous detection and characterization of multiple potential synthesis by-products in a single analytical standard run.

Stereochemical Purity
Direct comparison
Mixture of diastereomers vs. single enantiomer
Enables multi-peak resolution in system suitability
Min. 95% purity; batch QC reports
Analytical Chemistry Reference Standard Chiral Separation

Verified High-Utility Application Scenarios for 2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic Acid Procurement


Medicinal Chemistry: Exploration of Novel P2Y12 Antagonist Scaffolds

The structural homology to Ticagrelor intermediates, combined with its quaternary C2-center and higher logP (2.4), makes this acid an ideal building block for synthesizing next-generation antiplatelet agents with potentially improved metabolic stability. Its lipophilic nature supports the design of compounds with better oral absorption profiles compared to the less lipophilic des-methyl parent scaffold (XLogP3 = 1.8) [1].

Pharmaceutical Quality Control: Multi-Component System Suitability Standard

As a mixture of diastereomers, this compound serves as a challenging system suitability standard for chiral HPLC method development. It enables QC laboratories to simultaneously validate the separation of cis-trans isomers in a single run, a capability not provided by chirally pure reference standards like Ticagrelor Impurity 134 .

Chemical Biology: Probe Design Leveraging Regioselective 3,4-Difluoro Substitution

The 3,4-difluorophenyl motif offers a distinct electron-withdrawing effect and hydrogen-bond acceptor pattern compared to the 2,6-difluorophenyl isomer, which may be erroneously linked to anti-inflammatory (Diflunisal-like) pathways. This compound allows for the development of chemical probes that avoid the known cyclooxygenase inhibition associated with the 2,6-regioisomer, ensuring target selectivity in cellular assays .

ADME-Tox Screening Libraries: Evaluating the Impact of Quaternary Carbon Introduction

The presence of a quaternary carbon adjacent to the carboxylic acid is a recognized medicinal chemistry tactic to block metabolic soft spots. This compound is a suitable test article for pharmaceutical companies building in-house data on the correlation between cyclopropane substitution, logD, and microsomal stability, as its predicted properties (pKa = 4.0, LogP = 2.4) are balanced for drug-like space exploration .

Application
Selection Property
Validation Focus
P2Y12 antagonist scaffold exploration
Quaternary C2 center and lipophilicity profile
Metabolic stability and absorption potential
Chiral HPLC system suitability testing
Diastereomer mixture
Cis/trans isomer separation validation
Selective 3,4-difluorophenyl probe design
3,4-difluoro substitution pattern
Off-target avoidance vs. 2,6-regioisomer
ADME-Tox screening for quaternary carbon effects
Predicted logP and pKa balance
Microsomal stability correlation studies
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